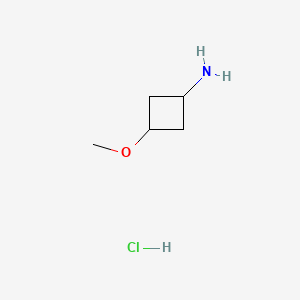

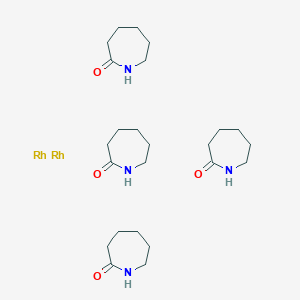

![molecular formula C33H34O10 B1148248 [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate CAS No. 10028-44-1](/img/structure/B1148248.png)

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate

Descripción general

Descripción

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as TATD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TATD is a modified sugar molecule that has been acetylated and tritylated, making it more stable and less prone to degradation than other similar molecules.

Mecanismo De Acción

The mechanism of action of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its ability to bind to glycosidases and prevent them from breaking down complex sugars. This inhibition of glycosidase activity can lead to the accumulation of certain sugar molecules in the body, which can have a variety of effects on biological processes. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to interact with proteins and other biomolecules, although the precise mechanisms of these interactions are not yet fully understood.

Efectos Bioquímicos Y Fisiológicos

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of certain bacteria and viruses, as well as to have anti-inflammatory and antioxidant properties. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been shown to affect the activity of certain enzymes and to modulate the immune response in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments are its stability and specificity. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly stable molecule that can be easily synthesized and stored for long periods of time. It also has a high degree of specificity for glycosidases and other sugar-binding proteins, making it a useful tool for studying these biological processes. However, the use of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate in laboratory experiments is limited by its relatively high cost and the complexity of its synthesis.

Direcciones Futuras

There are many potential future directions for research on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate. One area of interest is the development of new drugs based on [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules. These drugs could be used to treat a variety of diseases, including viral infections, cancer, and autoimmune disorders. Another area of interest is the study of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate's interactions with proteins and other biomolecules, which could lead to new insights into the mechanisms of biological processes. Finally, the development of new synthesis methods for [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate and other modified sugar molecules could lead to more efficient and cost-effective production of these compounds for use in scientific research.

Métodos De Síntesis

The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate involves several steps, including the protection of the hydroxyl groups on a sugar molecule, acetylation of the remaining hydroxyl groups, and tritylation of the protected hydroxyl groups. The final product is obtained through deprotection of the trityl groups. The synthesis of [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.

Aplicaciones Científicas De Investigación

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has been widely used in scientific research as a tool for studying various biological processes. It has been shown to be an effective inhibitor of glycosidases, which are enzymes that break down complex sugars in the body. [4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate has also been used to study the role of sugars in protein folding and stability, as well as in the development of new drugs for the treatment of various diseases.

Propiedades

IUPAC Name |

[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905325 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

CAS RN |

37074-90-1, 10028-44-1, 92621-31-3 | |

| Record name | NSC404268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

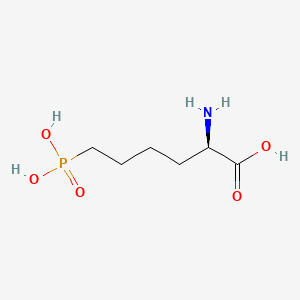

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)